tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate
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Description
“tert-Butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate” is a chemical compound with the molecular formula C14H25FN2O2 . It has a molecular weight of 272.36 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14/h11,16H,4-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Scientific Research Applications
Privileged Heterocycles and Bioactivity
Diazaspiro[5.5]undecane derivatives, including those containing tert-butyl 1-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate, have been identified as privileged heterocycles due to their bioactivity across various domains. These compounds have shown potential for treating a range of conditions, including obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders, highlighting their broad therapeutic potential (Blanco‐Ania, Heus, & Rutjes, 2017).
Synthesis and Chemical Properties
Innovative synthesis techniques have enabled the efficient creation of diazaspiro[5.5]undecane derivatives, including microwave-assisted solid-phase synthesis. This approach utilizes direct annulation of primary amines with resin-bound bismesylates, highlighting a significant advancement in the synthesis of complex heterocyclic compounds (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).
Potential Therapeutic Applications
Specific derivatives of 1,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists, indicating their utility in treating chemokine-mediated diseases, particularly respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores the relevance of diazaspirocycles in developing new treatments for inflammatory and respiratory diseases (Dr. Peter Norman, 2007).
Photophysical Studies and Material Science Applications
Diazaspiro compounds, including those derived from this compound, have been the subject of photophysical studies. These studies explore the solvent effect on the compounds' photophysical behavior, offering insights into their potential applications in material science and photodynamic therapy. The solvent-dependent stokes shift and solvatochromism of these compounds suggest their utility in designing responsive materials and sensors (Aggarwal & Khurana, 2015).
Properties
IUPAC Name |
tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25FN2O2/c1-13(2,3)19-12(18)17-9-6-14(11(15)10-17)4-7-16-8-5-14/h11,16H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFBBRWEWALSGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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